N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine
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Overview
Description
N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sodium azides, and potassium carbonate . Major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been tested for its antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it has shown promise as an anticoagulant and anti-HIV agent . Industrial applications include its use in fabric conditioners and certain perfumes .
Mechanism of Action
The mechanism of action of N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine involves its interaction with various molecular targets and pathways. It is known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making it a potent antimicrobial agent . Additionally, its antioxidant properties contribute to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine can be compared to other coumarin derivatives such as warfarin and dicoumarol. While warfarin and dicoumarol are primarily used as anticoagulants, this compound has a broader range of applications, including antimicrobial and anticancer activities . Other similar compounds include 7-amino-4-methylcoumarin and benzofuran derivatives .
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2R)-2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-12(2)20(22(26)27)23-11-16-13(3)9-17-19(21(16)25)15(10-18(24)28-17)14-7-5-4-6-8-14/h4-10,12,20,23,25H,11H2,1-3H3,(H,26,27)/t20-/m1/s1 |
InChI Key |
ZKHLJRPPHRLYGR-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN[C@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CNC(C(C)C)C(=O)O)O |
Origin of Product |
United States |
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